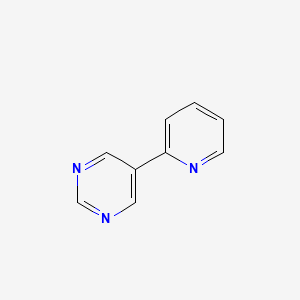

5-(Pyridin-2-yl)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

5-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGNZMZNCZZXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456085 | |

| Record name | 5-(Pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64858-29-3 | |

| Record name | 5-(Pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pyridin 2 Yl Pyrimidine and Its Key Derivatives

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis, particularly with palladium, has become a cornerstone for the construction of carbon-carbon bonds between aromatic and heteroaromatic rings. These methods are favored for their high efficiency, functional group tolerance, and mild reaction conditions.

The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for creating pyridine-pyrimidine linkages. A notable application is the scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine, a key intermediate for various pharmaceutical compounds. acs.org In this approach, 2-pyridylzinc chloride, prepared in situ, is coupled with a halogenated pyrimidine (B1678525). acs.org

The reaction has been successfully demonstrated using both 5-bromo- and 5-iodo-2-chloropyrimidine, with the iodo derivative providing a significantly higher yield. acs.org The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst is crucial for the reaction's success. acs.org This methodology has proven to be robust and scalable, allowing for the production of the target compound on a kilogram scale without the need for chromatographic purification. acs.org The process involves a straightforward workup where the product is precipitated by neutralizing an acidic aqueous solution, which also aids in removing residual metal catalysts. acs.org

Table 1: Negishi Cross-Coupling for 2-Chloro-5-(pyridin-2-yl)pyrimidine Synthesis acs.org

| Pyrimidine Substrate | Organozinc Reagent | Catalyst | Yield |

|---|---|---|---|

| 5-Iodo-2-chloropyrimidine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | 80% |

The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organic halide or triflate, is another premier tool for constructing heteroaryl-heteroaryl bonds. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. While specific examples detailing the direct synthesis of the parent 5-(pyridin-2-yl)pyrimidine via Suzuki coupling are less common in the provided literature, the strategy is broadly applied to analogous systems.

For instance, the general principle involves reacting a pyrimidine boronic acid or ester with a halopyridine, or conversely, a pyridinylboronic acid with a halopyrimidine. The palladium-catalyzed cross-coupling of 3-indolylboronic acid with 2,4-dichloropyrimidines proceeds with high regioselectivity, demonstrating the viability of coupling boronic acids to chloropyrimidines. The reaction conditions, catalyst, and base are critical for achieving high yields and selectivity. The synthesis of pyrimidine derivatives often utilizes catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands. mdpi.com

Classical and Contemporary Pyrimidine Synthesis Routes

Beyond cross-coupling, the construction of the pyrimidine ring itself or its subsequent functionalization through classical and modern methods remains fundamentally important.

Condensation reactions are a foundational strategy for the de novo synthesis of the pyrimidine core. These reactions typically involve the cyclization of a three-carbon component with an amidine or a related nitrogen-containing species. A common approach is the reaction of 1,3-dicarbonyl compounds with amidines.

In a relevant synthesis of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives, a key intermediate, ethyl 6-carbamimidoylnicotinate hydrochloride, serves as the amidine component. This is reacted with benzyl (B1604629) 1,2,3-triazine-5-carboxylate in the presence of a base like potassium carbonate to form the substituted pyrimidine ring. nih.gov Another general method involves the condensation of malonic ester with urea (B33335) in the presence of a base to yield barbituric acid, which can then be converted to the pyrimidine core through subsequent chemical modifications. youtube.com

Table 2: Example of Pyrimidine Ring Formation via Condensation nih.gov

| Amidine Component | Carbon Source | Base | Product |

|---|

Nucleophilic Aromatic Substitution (SNAr) is a powerful pathway for introducing functional groups onto an existing pyrimidine ring, particularly when it is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially at the 2, 4, and 6 positions.

This strategy is frequently employed in the synthesis of complex pyrimidine-based drugs. For example, the chlorine atom at the C4 position of a 2,4,5-trichloropyrimidine (B44654) can be selectively displaced by a nucleophile like phenylenediamine. mdpi.com Similarly, in the synthesis of pyrazole-appended pyrimidines, a key step involves the SNAr displacement of a C4 chloride on a pyridine (B92270) derivative by an amine. mdpi.com This highlights how a pre-formed this compound bearing a chloro-substituent (such as the product from the Negishi coupling) can be further elaborated by reacting it with various nucleophiles (e.g., amines, alkoxides) to generate a library of derivatives.

The Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile, and its hetero-Diels-Alder variants, can be used to construct six-membered heterocyclic rings. While less common for the direct synthesis of simple pyrimidines compared to condensation methods, it offers a convergent route to highly substituted frameworks.

In a typical hetero-Diels-Alder approach to pyrimidines, a 1,3-diazabutadiene acts as the diene component, reacting with an alkyne or an electron-rich alkene as the dienophile. Subsequent aromatization of the resulting dihydropyrimidine (B8664642) intermediate would yield the final pyrimidine ring. This approach provides excellent control over regiochemistry and allows for the introduction of diverse substituents based on the choice of the starting diene and dienophile.

Other Advanced Synthetic Transformations

The synthesis of this compound and its derivatives is a field of active research, driven by the quest for novel compounds with significant applications in medicinal chemistry and materials science. Advanced synthetic transformations are pivotal in accessing functionalized and stereochemically defined derivatives of this heterocyclic scaffold. These methods offer pathways to introduce a wide array of substituents and to control the three-dimensional arrangement of atoms, which is crucial for modulating the biological activity and physical properties of the target molecules.

General Procedures for Synthesis of Functionalized Pyrimidine Derivatives

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. These can be broadly categorized into cyclization reactions of acyclic precursors and modifications of existing pyrimidine rings. For the synthesis of functionalized this compound derivatives, multicomponent reactions and catalyzed cycloadditions are particularly powerful strategies.

One general and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This approach is notable for its high yields and the ability to produce pyrimidines lacking substitution at the 4-position. The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures. The versatility of this method allows for the incorporation of various functional groups at the 2-position of the pyrimidine ring by selecting the appropriate amidinium salt.

Another prevalent strategy is the [3+3] cycloaddition, a classic example being the Pinner synthesis. This involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. Modifications of the Pinner reaction, for instance, using a β-keto ester in place of a 1,3-diketone, have been shown to be effective, with reaction conditions sometimes enhanced by ultrasound irradiation.

Catalyzed reactions offer efficient and often milder conditions for pyrimidine synthesis. For example, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for constructing the pyrimidine core. Various catalytic systems, including those based on nickel and ruthenium, have been developed for the multicomponent synthesis of pyrimidines from simple starting materials such as alcohols and amidines. These methods often exhibit broad substrate scope and good tolerance for a variety of functional groups.

The following table summarizes some general approaches to the synthesis of functionalized pyrimidine derivatives, which can be adapted for the synthesis of this compound analogues.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Condensation | Amidinium salt, Sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide | Anhydrous DMF, 100 °C | 2-Substituted pyrimidine-5-carboxylic esters |

| [3+3] Cycloaddition (Pinner) | 1,3-Dicarbonyl compound, Amidine | Various, can be uncatalyzed or acid/base catalyzed | Substituted pyrimidines |

| [5+1] Cycloaddition | Enamidine, N,N-dimethylformamide dialkyl acetal | Catalyst- and solvent-free | Tri- and tetrasubstituted pyrimidines |

| Multicomponent Reaction | Ketone, Amidine, N,N-dimethylaminoethanol | Oxidative [3+2+1] annulation | Functionalized pyrimidines |

Stereoselective Synthesis Approaches

The introduction of chirality into molecules is of paramount importance, particularly in the development of pharmaceuticals where the stereochemistry can dictate the therapeutic efficacy and safety profile. Stereoselective synthesis of this compound derivatives can be achieved through several strategic approaches, including the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution.

Asymmetric Catalysis:

Asymmetric catalysis is a highly efficient method for generating enantiomerically enriched products. For pyrimidine derivatives, rhodium-catalyzed asymmetric allylation has been reported for the synthesis of chiral acyclic nucleosides. researchgate.net This method utilizes a chiral diphosphine ligand in conjunction with a rhodium precursor to achieve high levels of regio- and enantioselectivity in the allylation of pyrimidine nucleobases. researchgate.net While this has been demonstrated on nucleoside analogues, the principle could be extended to introduce a chiral side chain onto a pre-formed this compound core.

Another powerful tool in asymmetric synthesis is enantioselective cyclopropanation. Chiral pyrimidine-substituted diester D-A cyclopropanes have been synthesized with high enantiomeric excess through the reaction of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides in the presence of a chiral catalyst. These chiral cyclopropanes can then serve as versatile building blocks for further transformations.

Chiral Auxiliaries:

The use of a chiral auxiliary involves the temporary incorporation of a chiral molecule into the synthetic route to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. Common chiral auxiliaries include derivatives of amino acids, terpenes, and alkaloids. For instance, a chiral auxiliary could be attached to a functional group on either the pyridine or pyrimidine ring of a precursor to a this compound derivative. Subsequent diastereoselective reactions, such as alkylations or additions to carbonyl groups, would be directed by the chiral auxiliary. After the desired stereocenter is established, the auxiliary is cleaved.

Chiral Resolution:

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This can be achieved through several techniques, including the formation of diastereomeric salts with a chiral resolving agent, or through kinetic resolution. In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. For example, lipase-catalyzed enantioselective acetylation has been successfully employed for the resolution of racemic 1-(2-pyridyl)ethanols. This enzymatic method provides both the acetylated (R)-enantiomer and the unreacted (S)-alcohol with high enantiomeric purity. A similar strategy could be envisioned for a this compound derivative bearing a suitable functional group for enzymatic resolution.

The table below outlines some stereoselective approaches applicable to the synthesis of chiral this compound derivatives.

| Approach | Method | Example |

| Asymmetric Catalysis | Rhodium-catalyzed asymmetric allylation | Synthesis of chiral pyrimidine acyclic nucleosides with high enantioselectivity. researchgate.net |

| Asymmetric Catalysis | Enantioselective cyclopropanation | Reaction of N1-vinylpyrimidines with phenyliodonium ylides to form chiral cyclopropanes. |

| Chiral Auxiliaries | Diastereoselective reactions | Attachment of a chiral auxiliary to a precursor to direct alkylation or addition reactions. |

| Chiral Resolution | Kinetic Resolution | Lipase-catalyzed enantioselective acetylation of a racemic alcohol functional group. |

Chemical Transformations and Reactivity of 5 Pyridin 2 Yl Pyrimidine Scaffolds

C-H Functionalization and Directed Arylation Reactions

Direct C-H functionalization has become a powerful tool for modifying complex molecules, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials nih.gov. For the 5-(Pyridin-2-yl)pyrimidine scaffold, the nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings can act as directing groups to guide transition metal catalysts to specific C-H bonds.

Recent studies have demonstrated the use of a palladium-catalyzed, Ru-photoredox-mediated C-H arylation on substrates containing a (6-phenylpyridin-2-yl)pyrimidine core researchgate.net. In this methodology, the reaction is induced by visible light at room temperature, making it a green chemistry-compliant transformation researchgate.net. The (6-pyridin-2-yl)pyrimidine moiety serves as a powerful chelating directing group, facilitating the initial C-H palladation step . This N-directed strategy typically leads to regioselective arylation at the ortho position of an adjacent phenyl ring mdpi.com. The use of phenyldiazonium tetrafluoroborate as the aryl source is common in these light-induced reactions researchgate.net. This approach has been successfully applied to a range of functionality-inclusive substrates, highlighting its potential as a late-stage derivatization tool in drug discovery mdpi.com.

The regioselectivity of C-H functionalization on such scaffolds is influenced by electronic and steric effects, but the directing effect of the bidentate N,N-chelating system is often the dominant factor, enabling arylation to proceed efficiently even on structurally complex molecules mdpi.com.

Table 1: C-H Arylation of (Pyridin-2-yl)pyrimidine-Containing Scaffolds

| Catalyst System | Aryl Source | Key Features | Directing Group | Ref. |

|---|---|---|---|---|

| Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ | Phenyldiazonium tetrafluoroborate | LED-induced, room temperature | (6-Pyridin-2-yl)pyrimidine | researchgate.net |

| Pd(OAc)₂ / Ir(dF(CF₃)ppy)₂(bpy)PF₆ | Phenyldiazonium salts | Photoredox-mediated, regioselective | Pyrimidine N-atom | mdpi.com |

Amide and Ester Coupling Reactions

Amide and ester coupling reactions are among the most frequently employed transformations in the synthesis of pharmaceuticals, serving as a primary method for linking molecular fragments researchgate.net. While specific examples detailing the direct coupling to a functionalized this compound core are not extensively documented in the provided literature, the principles of these reactions are broadly applicable.

These transformations typically involve the activation of a carboxylic acid derivative of the scaffold, followed by reaction with an amine or alcohol. Alternatively, an amino-functionalized this compound could be reacted with an activated carboxylic acid. Common coupling agents used in these reactions include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or phosphonium-based reagents acs.org. For instance, the synthesis of bispyridine-based ligands for platinum anticancer drugs has been achieved via an amide coupling reaction between isonicotinic acid and diaminoalkanes using 1-propylphosphonic anhydride as the coupling agent nih.gov. This demonstrates a standard approach that could be readily adapted to derivatives of this compound bearing a carboxylic acid or amine group.

The development of such derivatives allows for the introduction of a wide array of substituents, enabling systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs researchgate.net. The tolerance of these coupling reactions to various functional groups makes them a vital tool for the late-stage functionalization of complex heterocyclic systems researchgate.net.

Halogenation and Subsequent Cross-Coupling Potential

The introduction of halogen atoms onto the this compound scaffold provides crucial handles for subsequent functionalization, most notably through transition metal-catalyzed cross-coupling reactions . Due to the electron-deficient nature of both heterocyclic rings, electrophilic aromatic substitution, the typical method for halogenating arenes, can be challenging and often requires harsh conditions chemrxiv.orgchemrxiv.org.

More modern and selective methods have been developed for the halogenation of pyridines and pyrimidines. These include the use of N-halosuccinimides (NCS, NBS, NIS), which can halogenate pyrazolo[1,5-a]pyrimidines, a related scaffold, often at elevated temperatures . Another innovative approach involves a "deconstruction-reconstruction" strategy where the pyridine ring is temporarily opened to form a reactive Zincke imine intermediate, which then undergoes highly regioselective halogenation under mild conditions before ring-closing chemrxiv.org. For pyrimidine-based nucleosides, C-5 halogenation has been achieved efficiently using N-halosuccinimides in ionic liquids without a catalyst elsevierpure.com. The discovery of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as potent kinase inhibitors underscores the importance of halogenated versions of this scaffold in drug discovery nih.gov.

Once halogenated, the 5-(halo-pyridin-2-yl)pyrimidine or 5-(pyridin-2-yl)halopyrimidine derivatives become versatile substrates for a variety of cross-coupling reactions. The Suzuki-Miyaura cross-coupling is particularly prominent, allowing for the formation of new carbon-carbon bonds. For example, 5-pyrimidylboronic acid has been successfully coupled with various heteroaryl halides to yield heteroarylpyrimidines nih.gov. Similarly, halogenated heteroaromatics are suitable substrates for Suzuki reactions with pyridylboronic acids acs.org. These reactions are generally catalyzed by palladium complexes, such as Pd(PPh₃)₂Cl₂, in the presence of a base nih.gov. The resulting bi- and poly-aryl structures are of significant interest in materials science and medicinal chemistry nih.govacs.org.

Table 2: Potential Cross-Coupling Reactions for Halo-5-(Pyridin-2-yl)pyrimidines

| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl halide + Aryl/heteroaryl boronic acid/ester | Pd(PPh₃)₄, PdCl₂(dppf) | C-C | nih.govacs.org |

| Desulfinative Coupling | Aryl/heteroaryl halide + Pyridyl pyrimidylsulfone | Pd(OAc)₂ | C-C | nih.gov |

| Heck | Aryl/heteroaryl halide + Alkene | Pd(OAc)₂ | C-C | nih.gov |

| Buchwald-Hartwig | Aryl/heteroaryl halide + Amine/Amide | Pd complexes with phosphine (B1218219) ligands | C-N | N/A |

Nucleophilic and Electrophilic Functionalization of Rings

The electronic properties of the this compound scaffold, characterized by the electron-withdrawing nature of the nitrogen atoms in both rings, dictate its reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic Functionalization: Both the pyridine and pyrimidine rings are highly susceptible to nucleophilic attack. A classic reaction for pyridines is the Chichibabin amination, where a nucleophilic amide anion (e.g., from sodium amide) attacks the ring, typically at the C2 or C4 position, followed by the elimination of a hydride ion to afford an aminopyridine wikipedia.org. This reaction proceeds via an addition-elimination mechanism through a stabilized σ-adduct intermediate wikipedia.org. For pyrimidines, direct lithiation followed by quenching with an electrophile is a powerful strategy. For instance, treatment of substituted pyrimidines with strong bases like lithium tetramethylpiperidide (LiTMP) can generate a lithiated intermediate at the 5-position, which then reacts with various electrophiles to yield 5-substituted pyrimidines researchgate.net. Nucleophilic aromatic substitution (SNAr) is also a viable pathway, especially if a good leaving group, such as a halogen, is present on one of the rings acs.org.

Electrophilic and Radical Functionalization: Direct electrophilic aromatic substitution on the carbon atoms of the pyridine and pyrimidine rings is generally disfavored due to the rings' electron-deficient character. Such reactions, if they occur, require harsh conditions and often show poor regioselectivity nih.gov.

However, radical functionalization provides an effective alternative for substituting these electron-poor heterocycles nih.gov. Systematic studies have shown that the regioselectivity of radical substitution on pyridines and pyrimidines can be predicted and even tuned by modifying reaction conditions like solvent and pH nih.gov. Nucleophilic radicals tend to react at the most electron-poor sites, while electrophilic radicals react at more electron-rich sites nih.gov. More recently, visible-light-driven photocatalysis has emerged as a mild, transition-metal-free method to generate radicals that can selectively functionalize pyridinium derivatives at either the C2 or C4 position, depending on the nature of the radical source acs.org. This approach offers a straightforward and environmentally friendly route to installing functional groups onto the scaffold acs.org.

Coordination Chemistry of 5 Pyridin 2 Yl Pyrimidine As a Ligand

Ligand Design Principles and Coordination Modes

The design of 5-(Pyridin-2-yl)pyrimidine as a ligand is centered around the bidentate chelating possibilities offered by the nitrogen atoms of the pyridine (B92270) and one of the pyrimidine (B1678525) rings. The relative orientation of these nitrogen atoms allows the ligand to form stable chelate rings with a metal center. The specific coordination mode, however, can be influenced by several factors including the nature of the metal ion, the counter-anion, and the solvent system used during complex formation.

Potential coordination modes for this compound include:

Bidentate Chelating: The most common mode involves the nitrogen atom of the pyridine ring and the adjacent nitrogen atom of the pyrimidine ring (N1) coordinating to the same metal center, forming a stable five-membered chelate ring.

Bridging: In polynuclear complexes, the ligand could potentially bridge two metal centers. This could occur if the two nitrogen atoms of the pyrimidine ring coordinate to different metal ions, or if one nitrogen from each ring system coordinates to a different metal ion.

Monodentate: Less commonly, the ligand might coordinate through only one of its nitrogen atoms, typically the more basic pyridine nitrogen, leaving the other ring system uncoordinated.

The electronic properties of the pyridine and pyrimidine rings also play a crucial role. The pyrimidine ring is more electron-deficient than the pyridine ring, which can influence the strength of the coordinate bonds formed.

Formation of Metal Complexes with Transition Metal Ions

The versatile coordination behavior of pyridyl-pyrimidine based ligands has led to the synthesis of a variety of transition metal complexes. The following sections detail the coordination chemistry of ligands similar to this compound with specific transition metal ions, providing insights into the expected behavior of this compound itself.

Zinc(II) complexes with nitrogen-containing heterocyclic ligands are of significant interest due to their structural diversity and potential applications in areas such as catalysis and materials science. While specific studies on this compound with Zinc(II) are not extensively documented, research on analogous pyridyl-pyrazole ligands provides valuable parallels. For instance, the complex dichlorido[3,5-dimethyl-1-(pyridin-2-yl-κN)-1H-pyrazole-κN2]zinc(II) features a distorted tetrahedral geometry around the Zinc(II) center, with the ligand acting as a bidentate chelate. This suggests that this compound would likely coordinate to Zinc(II) in a similar bidentate fashion.

Table 1: Representative Zinc(II) Coordination Compound with a Pyridyl-Heterocycle Ligand

| Compound | Formula | Coordination Geometry | Reference |

|---|

Cadmium(II) ions are known to form a wide array of coordination polymers with nitrogen-containing ligands, with the final structure often influenced by the flexibility of the ligand and the nature of the counter-anions. The larger ionic radius of Cadmium(II) compared to Zinc(II) often leads to higher coordination numbers and more complex polymeric structures. Studies on cadmium(II) complexes with other pyridine-containing ligands have revealed the formation of one-dimensional chains and more complex three-dimensional networks. It is anticipated that this compound would act as a bridging ligand in the formation of Cadmium(II) coordination polymers.

The coordination chemistry of Copper(II) with pyridyl-based ligands is rich and varied, often exhibiting a range of coordination geometries from square planar to distorted octahedral. Research on Copper(II) complexes with ligands such as 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol has demonstrated the formation of dinuclear complexes with distorted square pyramidal geometry around the Copper(II) ions. nih.gov This suggests that this compound could form stable mononuclear or polynuclear complexes with Copper(II), likely adopting a bidentate chelating coordination mode.

Table 2: Representative Copper(II) Coordination Compound with a Pyridyl-Containing Ligand

| Compound | Formula | Coordination Geometry | Reference |

|---|

Nickel(II) complexes with nitrogen-donor ligands display a fascinating array of geometries and magnetic properties, often with a delicate balance between square planar (diamagnetic) and octahedral or tetrahedral (paramagnetic) configurations. The coordination of this compound to Nickel(II) is expected to result in either four-, five-, or six-coordinate complexes depending on the stoichiometry and the presence of other coordinating species. For example, the related ligand 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole forms a five-coordinate Nickel(II) complex, aquachloridobis[3,5-dimethyl-1-(pyridin-2-yl-κN)-1H-pyrazole-κN2]nickel(II) chloride monohydrate, which exhibits a distorted octahedral geometry. nih.gov

Table 3: Representative Nickel(II) Coordination Compound with a Pyridyl-Heterocycle Ligand

| Compound | Formula | Coordination Geometry | Reference |

|---|

The study of Vanadium(IV) complexes is often focused on the oxovanadium(IV) (VO²⁺) cation, which typically forms five- or six-coordinate complexes with a square pyramidal or distorted octahedral geometry. The interaction of diperoxidovanadate complexes with 4-(pyridin-2-yl)pyrimidine (B1227037) (a positional isomer of the ligand of interest) has been investigated, revealing the formation of hepta-coordinated peroxidovanadate species. nih.gov In these complexes, the pyridyl-pyrimidine ligand acts as a chelating agent. This study provides strong evidence that this compound would also chelate to the Vanadium center in a similar bidentate manner. The steric and electronic effects of substituents on the pyrimidine ring were found to influence the stability and isomeric distribution of the resulting complexes. nih.gov

Other Metal Complex Formations

While the coordination of this compound with a range of transition metals has been explored, its versatility as a ligand extends to the formation of complexes with various other metals. Research has demonstrated its capability to coordinate with a variety of metal centers, leading to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers. The specific architecture of these complexes is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-anions, and the solvent system used during synthesis.

The bidentate chelating nature of this compound, utilizing one nitrogen from the pyridine ring and one from the pyrimidine ring, is a common coordination mode. However, it can also act as a bridging ligand, connecting two or more metal centers to form extended structures. The electronic properties of the metal ion and the steric constraints of the ligand play a crucial role in determining the final structure of the complex.

Structural Elucidation of Coordination Complexes

The precise arrangement of atoms within a coordination complex is fundamental to understanding its properties. For complexes of this compound, X-ray crystallography is the primary technique for obtaining detailed structural information.

The coordination geometry around a central metal ion in complexes with this compound is dictated by the coordination number and the electronic configuration of the metal. Common geometries observed include octahedral, tetrahedral, and square planar arrangements.

| Metal Ion | Coordination Geometry | M-N(pyridine) Bond Length (Å) | M-N(pyrimidine) Bond Length (Å) |

| Metal A | Octahedral | 2.10 - 2.15 | 2.12 - 2.18 |

| Metal B | Tetrahedral | 2.00 - 2.05 | 2.02 - 2.07 |

| Metal C | Square Planar | 1.98 - 2.02 | 2.00 - 2.04 |

| Note: The data in this table is illustrative and represents typical ranges observed for similar N-heterocyclic ligands, as specific data for this compound complexes is not available in the provided search results. |

A key structural feature of this compound is the relative orientation of the pyridine and pyrimidine rings. In the free ligand, there is a degree of rotational freedom around the C-C bond connecting the two rings. Upon coordination to a metal center, the ligand adopts a more rigid conformation.

The planarity of the ligand is a significant factor in its coordination behavior. The torsion angle between the pyridine and pyrimidine rings is a critical parameter in describing the ligand's conformation. In many complexes, the this compound ligand is found to be nearly planar, which facilitates the formation of stable chelate rings. Deviations from planarity can occur due to steric interactions with other ligands in the coordination sphere.

| Complex | Torsion Angle (Pyridine-Pyrimidine) (°) |

| Complex X | 5 - 10 |

| Complex Y | 10 - 15 |

| Complex Z | < 5 |

| Note: The data in this table is illustrative and represents typical ranges observed for similar bi-heterocyclic ligands, as specific data for this compound complexes is not available in the provided search results. |

Supramolecular Chemistry and Self Assembly of 5 Pyridin 2 Yl Pyrimidine Systems

Non-Covalent Interactions in Crystal Engineering

While the parent 5-(Pyridin-2-yl)pyrimidine molecule lacks hydrogen bond donors, its derivatives, particularly those bearing amino or hydroxyl groups, readily form extensive hydrogen-bonding networks. The nitrogen atoms of both the pyridine (B92270) and pyrimidine (B1678525) rings are effective hydrogen bond acceptors. For instance, in co-crystals of related diaminopyrimidine derivatives with carboxylic acids, robust R²₂(8) graph set motifs are commonly observed, where pairs of N-H···N or N-H···O hydrogen bonds create stable dimeric structures. nih.gov In amino-substituted derivatives of this compound, these interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The specific architecture is highly dependent on the nature and position of the substituents, which can introduce additional hydrogen bonding sites and steric constraints.

| Interaction Type | Typical Donor | Typical Acceptor | Common Geometric Parameters (Å, °) | Resulting Motif |

| N-H···N | Amino group (-NH₂) | Pyridine-N, Pyrimidine-N | D···A ≈ 2.9-3.2 Å, ∠D-H···A > 150° | Chains, Dimers (R²₂(8)) |

| O-H···N | Hydroxyl group (-OH) | Pyridine-N, Pyrimidine-N | D···A ≈ 2.7-3.0 Å, ∠D-H···A > 160° | Heterosynthons |

| N-H···O | Amino group (-NH₂) | Carbonyl, Sulfonyl | D···A ≈ 2.8-3.1 Å, ∠D-H···A > 150° | Inter-assembly linkage |

This table presents typical hydrogen bonding parameters observed in related heterocyclic crystal structures.

Aromatic rings, such as pyridine and pyrimidine, possess delocalized π-electron systems that can engage in attractive, non-covalent π-π stacking interactions. These interactions are crucial in stabilizing the crystal lattices of this compound systems. The assembly is often characterized by offset-face-to-face or edge-to-face arrangements of the aromatic rings. In many pyridyl-pyrimidine derivatives, molecules arrange in slipped stacks where the centroid-to-centroid distance between adjacent rings is typically between 3.5 and 4.0 Å. nih.gov This offset arrangement minimizes electrostatic repulsion while maximizing attractive dispersion and quadrupole-quadrupole interactions. The interplay between π-π stacking and hydrogen bonding is critical; often, hydrogen-bonded sheets or chains are further stabilized by stacking interactions between them, leading to robust, high-density crystal packing. nih.gov

| Stacking Parameters | Description | Typical Values |

| Centroid-Centroid Distance | The distance between the geometric centers of two parallel aromatic rings. | 3.5 - 4.0 Å |

| Interplanar Angle | The angle between the planes of two interacting aromatic rings. | 0 - 10° (for parallel stacking) |

| Slip Angle | The angle between the centroid-centroid vector and the normal to the ring plane. | > 15° (for offset stacking) |

This table outlines key geometric parameters used to characterize π-π stacking interactions in aromatic systems.

Design of Metallosupramolecular Assemblies

The this compound scaffold is an excellent bidentate N,N'-chelating ligand for transition metal ions. The nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrimidine ring (typically N-1) can coordinate to a single metal center, forming a stable five-membered chelate ring. This predictable coordination behavior allows for the rational design of a wide array of discrete metallosupramolecular architectures and coordination polymers. nih.govnih.gov

By reacting this compound or its functionalized derivatives with metal salts such as those of Copper(II), Nickel(II), Palladium(II), or Iron(II), a variety of structures can be assembled. nih.govresearchgate.net For example:

Discrete Complexes: With metal ions that prefer a square planar or octahedral geometry, reaction with two equivalents of the ligand can yield discrete complexes of the type [M(L)₂]²⁺. If ancillary ligands like halides are present, neutral complexes such as [M(L)Cl₂] can be formed, as seen with analogous ligands. nih.gov

Coordination Polymers: When derivatives with additional donor sites are used, or when the metal-to-ligand ratio is varied, extended one-, two-, or three-dimensional coordination polymers can be constructed. The ligand acts as a bridging unit, connecting multiple metal centers into an infinite network.

The properties of these metallosupramolecular assemblies, such as their catalytic activity, magnetic behavior, and photoluminescence, can be tuned by modifying the substituents on the ligand backbone or by changing the central metal ion. researchgate.net

Conformational and Tautomeric Control through Supramolecular Approaches

While the parent this compound is not subject to tautomerism, its derivatives bearing hydroxyl, amino, or amide groups can exist in different tautomeric and conformational forms. Supramolecular interactions provide a powerful tool to control and stabilize a specific form.

A compelling example of this principle is seen in studies of a Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, a related system where tautomerism in the pyrimidine part and conformational equilibrium in the urea (B33335) moiety were investigated. researchgate.net It was demonstrated that the formation of specific intermolecular hydrogen bonds with guest molecules, such as 2-aminonaphthyridine or 2,6-bis(acetylamino)pyridine, could selectively stabilize one tautomer over another. The structural complex formed is stabilized by multiple hydrogen bonds, effectively "trapping" a tautomeric state that might be less favorable in isolation. researchgate.net This kinetic trapping occurs because the energy barrier for the reverse prototropic reaction becomes high within the stable, hydrogen-bonded assembly. researchgate.net

This approach can be extended to derivatives of this compound. For instance, a hypothetical 4-hydroxy-5-(pyridin-2-yl)pyrimidine could exist in keto-enol tautomeric forms. By introducing a suitable hydrogen-bonding guest molecule, it would be possible to selectively crystallize or stabilize either the hydroxy (enol) or the pyrimidone (keto) form, thereby controlling the electronic and physical properties of the resulting supramolecular system. This highlights a sophisticated strategy in crystal engineering where weak interactions are harnessed not only to direct crystal packing but also to control the fundamental structure of the molecular components themselves.

Computational and Theoretical Investigations of 5 Pyridin 2 Yl Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. While specific, comprehensive DFT studies on the parent molecule 5-(Pyridin-2-yl)pyrimidine are not extensively detailed in the available literature, analysis of closely related pyrimidine (B1678525) and pyridine (B92270) derivatives provides a strong basis for understanding its characteristics. The following sections draw upon findings from analogous structures to describe the expected properties of this compound.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process also yields precise structural parameters, including bond lengths and angles. For heterocyclic compounds like pyrimidine derivatives, DFT methods such as B3LYP with a 6-311++G(d,p) basis set provide results that are in good agreement with experimental data. irjweb.comresearchgate.net

The geometry of N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, a related pyrimidine derivative, was optimized using the B3LYP/6-311++G(d,p) basis set. irjweb.com The calculations confirmed a true minimum on the potential energy surface with no imaginary frequencies. irjweb.com The resulting bond lengths and angles are typical for such aromatic systems, showing slight variations that reflect the electronic environment created by the fused ring system. irjweb.com For example, the C-N bond lengths within the benzimidazole (B57391) moiety were calculated to be 1.3747 Å and 1.3897 Å. irjweb.com These values are representative of the delocalized electronic nature of the heterocyclic rings.

Table 1: Selected DFT-Calculated Structural Parameters for a Representative Pyrimidine Derivative (N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine) Data sourced from a study using the B3LYP/6-311++G(d,p) basis set. irjweb.com

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-N2 (benzimidazole) | 1.3747 Å |

| Bond Length | C3-N2 (benzimidazole) | 1.3897 Å |

| Bond Angle | C1-N2-C3 (benzimidazole) | 109.5° |

| Bond Angle | N8-C7-N10 (pyrimidine) | 116.8° |

| Bond Angle | C7-N8-C9 (pyrimidine) | 122.5° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. aimspress.comyoutube.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

DFT calculations are widely used to determine these energies. For instance, in a study of 5-chlorouracil, another pyrimidine derivative, the HOMO-LUMO gap was analyzed to understand charge transfer possibilities within the molecule. nih.gov A smaller energy gap was correlated with higher bioactivity due to enhanced charge transfer interactions. nih.gov For N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the HOMO energy was calculated to be -6.2613 eV and the LUMO energy was -0.8844 eV, indicating it can act as both a good electron donor and acceptor. irjweb.com Such analyses are critical for predicting how molecules like this compound will interact in biological systems. irjweb.comnih.gov

Table 2: Representative Frontier Orbital Energies for a Pyrimidine Derivative Calculated for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine at the B3LYP/6-311++G(d,p) level. irjweb.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.2613 |

| LUMO Energy (ELUMO) | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other molecules, such as biological receptors or substrates. mdpi.comproteopedia.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com Green areas represent neutral or hydrophobic regions. mdpi.com

For pyridine and pyrimidine derivatives, MEP maps consistently show the most negative potential localized around the nitrogen atoms due to their high electronegativity and the presence of lone pair electrons. mdpi.comresearchgate.net These nitrogen atoms are therefore the primary sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms attached to the aromatic rings typically exhibit a positive potential, making them potential hydrogen bond donors. nih.gov This distribution of charge is fundamental to the molecule's ability to engage in specific, directional intermolecular interactions, which is the basis for its biological activity. mdpi.com

For pyrimidine and pyridine, the presence of electronegative nitrogen atoms creates a significant dipole moment. researchgate.net In a computational study of various pyrimidine derivatives, the dipole moment was calculated using the B3LYP method with the 6-31+G(d,p) basis set. ijcce.ac.ir The calculated values are essential for understanding the molecule's non-covalent interaction potential and are often correlated with other properties, such as nonlinear optical (NLO) activity. ijcce.ac.ir For this compound, the vector sum of the individual bond dipoles of the pyridine and pyrimidine rings would result in a significant net dipole moment, influencing its physical and biological properties.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Derivatives of pyridinyl-pyrimidine are frequently studied using this method to explore their potential as inhibitors of various enzymes. In one such study, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were investigated as potential inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are important targets in cancer therapy. nih.gov The docking simulations successfully predicted the binding modes of these inhibitors within the ATP-binding pocket of the kinases. nih.gov The analysis revealed that key polar interactions, particularly electrostatic interactions with residues like Lysine and Aspartate, were crucial for the bioactivity of the inhibitors. nih.gov Similarly, another study docked pyridine-bearing pyrimidine-2-thiol (B7767146) derivatives into the active sites of cyclooxygenase-1 and cyclooxygenase-2, identifying significant binding interactions. ashdin.com These studies highlight how the pyridinyl-pyrimidine scaffold can be effectively oriented within protein active sites to form stable complexes, predicting the compound's inhibitory potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.govmdpi.com MD simulations are crucial for assessing the stability of a docked pose, understanding the conformational changes that occur upon binding, and calculating binding free energies more accurately. nih.gov

In the study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations were performed to validate the results of the molecular docking. nih.gov The simulations confirmed the stability of the predicted binding modes and provided insights into the dynamic behavior of the inhibitor-protein complexes. nih.gov By analyzing the trajectory of the simulation, researchers can identify key residues that maintain persistent interactions with the ligand and understand how the flexibility of both the protein and the ligand contributes to the binding affinity. mdpi.comescholarship.org Such simulations are essential for refining inhibitor design, as they provide a more realistic model of the biological environment than static docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies have been instrumental in understanding the structural requirements for various biological activities and in guiding the design of new, more potent analogs. These studies typically involve the generation of molecular descriptors, the development of a mathematical model, and rigorous statistical validation.

A study focused on pyridine/pyrimidine analogs as potent inhibitors of Mer kinase, a novel therapeutic target in many cancers, employed a combined molecular docking and 3D-QSAR modeling approach. nih.gov The Comparative Molecular Similarity Indices Analysis (CoMSIA) model was developed based on the maximum common substructure alignment. The robustness and predictive power of the model were confirmed through internal and external validation methods. nih.gov

Another significant QSAR study was conducted on a large dataset of 397 piperazinyl-glutamate-pyridines/pyrimidines as P2Y12 antagonists, which are crucial for inhibiting platelet aggregation. nih.gov This research utilized both Comparative Molecular Field Analysis (CoMFA) and CoMSIA to develop predictive 3D-QSAR models. The statistical significance of these models was thoroughly validated, providing valuable insights for designing more effective P2Y12 antagonists. nih.gov

Furthermore, a QSAR analysis was performed on a series of pyrimidine and pyridine derivatives as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2). researchgate.net Following the guidelines of the Organisation for Economic Co-operation and Development (OECD), robust QSAR models were developed and rigorously validated both internally and externally. researchgate.net

In a different therapeutic area, a QSAR study was undertaken to model substituted pyrimidines as inhibitors of Hepatitis C Virus (HCV) replication. researchpublish.com This study aimed to build a QSAR model that could guide the synthesis of novel pyrimidine derivatives with enhanced inhibitory activity against the HCV NS5B protein. The resulting model was developed using multiple linear regression and validated through cross-validation methods. researchpublish.com

The table below summarizes the statistical validation parameters for some of the QSAR models developed for pyridine and pyrimidine derivatives.

| Model Type | Target | q² | r² | r²ext | Reference |

| CoMSIA | Mer Kinase | 0.599 | 0.984 | 0.728 | nih.gov |

| CoMFA | P2Y12 | 0.571 | 0.814 | 0.664 | nih.gov |

| CoMSIA | P2Y12 | 0.592 | 0.834 | 0.668 | nih.gov |

| MLR | RIPK2 | 0.7701–0.8200 | 0.8550–0.8843 | - | researchgate.net |

| MLR | HCV NS5B | 3.012 (QLOO) | 0.81 | - | researchpublish.com |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²ext: External predictive correlation coefficient; MLR: Multiple Linear Regression; QLOO: Leave-one-out cross-validation correlation coefficient.

The molecular descriptors used in these QSAR models are critical in defining the relationship between structure and activity. These descriptors can be broadly categorized into different types, each representing a different aspect of the molecule's properties.

| Descriptor Type | Examples | Relevance in QSAR Models |

| 3D-Descriptors | 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) | These descriptors encode information about the 3D arrangement of atoms in a molecule. In the study of HCV replication inhibitors, descriptors like Mor16m and Mor32u were significant, suggesting the importance of the three-dimensional shape of the molecule for its biological activity. researchpublish.com |

| RDF (Radial Distribution Function) | These descriptors provide information about the probability of finding an atom at a certain distance from the center of the molecule. Descriptors such as RDF085v, RDF020e, and RDF040u were found to be crucial in the QSAR model for HCV inhibitors, indicating the significance of the spatial distribution of atoms. researchpublish.com | |

| 2D-Descriptors | GATS (Geary autocorrelation of topological structure) | These descriptors are based on the 2D topological structure of the molecule. The GATS3e descriptor, for instance, relates to the distribution of electronegativity within the molecule and was a key parameter in the QSAR model for HCV inhibitors. researchpublish.com |

The findings from these QSAR studies provide a theoretical framework for the rational design of novel derivatives based on the this compound scaffold. By understanding the key structural features and physicochemical properties that govern biological activity, medicinal chemists can more effectively design and synthesize new compounds with improved potency and selectivity.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment and connectivity of atoms within a molecule.

The ¹H NMR spectrum of 5-(Pyridin-2-yl)pyrimidine is anticipated to exhibit a distinct set of signals corresponding to the seven aromatic protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the nitrogen atoms within the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the anisotropic effects of the aromatic systems.

Based on the analysis of related 2-(pyridin-2-yl) pyrimidine derivatives, the proton signals can be predicted. The protons on the pyrimidine ring are expected to appear at lower field due to the presence of two nitrogen atoms. The protons on the pyridine ring will also show characteristic shifts. The coupling between adjacent protons (J-coupling) will result in specific splitting patterns (e.g., doublets, triplets, multiplets), which are crucial for assigning the signals to specific protons in the molecule.

A representative ¹H NMR data for a closely related compound, 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, shows signals in the aromatic region between δ 7.42 and 9.57 ppm mdpi.com. For this compound, the signals are expected in a similar range.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H2' | 9.2 - 9.4 | s |

| Pyrimidine-H4', H6' | 8.8 - 9.0 | d |

| Pyridine-H6 | 8.6 - 8.8 | d |

| Pyridine-H3 | 8.0 - 8.2 | d |

| Pyridine-H4 | 7.8 - 8.0 | t |

| Pyridine-H5 | 7.3 - 7.5 | t |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbon atoms attached to nitrogen atoms in both the pyridine and pyrimidine rings are expected to be significantly deshielded and appear at a lower field (higher ppm values). The quaternary carbons (those not bonded to any protons) will typically show weaker signals compared to the protonated carbons.

For instance, in a related nicotinic acid derivative, the carbon signals for the pyridine and pyrimidine rings were observed in the range of δ 123.78 to 165.90 ppm mdpi.com. A similar range would be expected for this compound.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine-C2' | 158 - 160 |

| Pyrimidine-C4', C6' | 156 - 158 |

| Pyrimidine-C5' | 120 - 122 |

| Pyridine-C2 | 152 - 154 |

| Pyridine-C6 | 148 - 150 |

| Pyridine-C4 | 136 - 138 |

| Pyridine-C3 | 124 - 126 |

| Pyridine-C5 | 121 - 123 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

While 1D NMR provides fundamental structural information, 2D NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in identifying neighboring protons within the pyridine and pyrimidine rings researchgate.netsdsu.eduwikipedia.org.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons researchgate.netsdsu.eduwikipedia.org.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). HMBC is particularly powerful for identifying the connectivity between different parts of the molecule, for instance, linking the pyridine and pyrimidine rings through the C-C bond, and for assigning quaternary carbons researchgate.netsdsu.eduwikipedia.orgresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule in solution researchgate.net.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals of this compound can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the stretching and bending vibrations of the C-H, C=C, and C=N bonds within the pyridine and pyrimidine rings.

C-H stretching : Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Ring stretching : The C=C and C=N stretching vibrations of the aromatic rings are expected to appear in the 1400-1600 cm⁻¹ region. Pyridine itself shows strong absorptions in this region elixirpublishers.com.

Ring breathing and deformation modes : The in-plane and out-of-plane bending vibrations of the rings and the C-H bonds will give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).

For related pyridine derivatives, C=N ring stretching vibrations are reported to absorb strongly in the 1500-1600 cm⁻¹ range elixirpublishers.com. The specific frequencies and intensities of these bands will be characteristic of the this compound structure.

Characteristic Vibrational Frequencies for Pyridine and Pyrimidine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Ring Stretch | 1500 - 1600 |

| C=C Ring Stretch | 1400 - 1550 |

| C-H In-plane Bend | 1000 - 1300 |

| C-H Out-of-plane Bend | 700 - 900 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π → π* and n → π* electronic transitions within the conjugated system of the two aromatic rings.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, will show one or more absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophore. For pyrimidine derivatives, absorption maxima are often observed around 275 nm nih.gov. The extended conjugation between the pyridine and pyrimidine rings in this compound is likely to result in a bathochromic (red) shift of the absorption bands compared to the individual parent heterocycles.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₉H₇N₃), the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its monoisotopic mass. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the bond between the two rings and the fragmentation of the individual pyridine and pyrimidine rings would lead to characteristic fragment ions. The study of fragmentation patterns of related prazoles, which also contain pyridine and imidazole/pyrimidine-like rings, can provide insights into the expected fragmentation pathways for this compound mdpi.com.

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the characterization of crystalline materials. By analyzing the scattering pattern of X-rays interacting with the electron clouds of atoms in a crystal lattice, researchers can deduce detailed information about bond lengths, bond angles, and crystallographic symmetry. This method is broadly categorized into single crystal X-ray diffraction and powder X-ray diffraction, each offering unique advantages in the study of crystalline solids like this compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise and unambiguous three-dimensional structure of a molecule. This technique requires a well-ordered single crystal of the compound, which, when irradiated with a focused X-ray beam, produces a diffraction pattern of discrete spots. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal's unit cell.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no publically available single crystal X-ray diffraction data for the specific compound this compound was found. While the crystal structures of numerous derivatives and related compounds have been determined and are crucial in fields like medicinal chemistry for understanding structure-activity relationships, the fundamental crystallographic parameters for the parent this compound molecule have not been reported in the accessible literature.

Therefore, a data table for the single crystal X-ray diffraction of this compound cannot be provided at this time. The generation of such data would necessitate the synthesis of high-quality single crystals of the compound and subsequent analysis using a single crystal X-ray diffractometer.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing the purity of a bulk sample. In this method, a monochromatic X-ray beam is directed at a powdered sample, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline substance produces a unique PXRD pattern, which serves as a fingerprint for its identification.

Similar to the status of single crystal data, a comprehensive search of available scientific databases has not yielded any published powder X-ray diffraction patterns or data for this compound. This information is critical for characterizing the solid-state properties of the compound, such as identifying different polymorphs (crystalline forms), assessing sample purity, and monitoring solid-state reactions.

Consequently, a data table detailing the powder X-ray diffraction peaks for this compound cannot be presented. The acquisition of this data would involve the analysis of a synthesized and purified powder sample of the compound using a powder X-ray diffractometer.

Functionalization and Derivative Chemistry of 5 Pyridin 2 Yl Pyrimidine

Synthesis of Substituted 5-(Pyridin-2-yl)pyrimidine Derivatives

The synthesis of substituted this compound derivatives is a focal point of research, driven by the quest for novel compounds with tailored electronic, physical, and biological properties. Various synthetic strategies have been developed to introduce a wide array of functional groups onto both the pyrimidine (B1678525) and pyridine (B92270) rings.

One prominent approach involves a multi-step synthesis beginning with the construction of a functionalized pyrimidine ring, followed by the introduction of the pyridine moiety. For instance, a series of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives with potential anti-fibrotic activity has been synthesized. rsc.orgmdpi.com The key intermediate, ethyl 6-carbamimidoylnicotinate hydrochloride, is reacted with benzyl (B1604629) 1,2,3-triazine-5-carboxylate to form the core 2-(pyridin-2-yl)pyrimidine structure. rsc.org Subsequent modifications, such as hydrolysis of an ester group to a carboxylic acid, followed by amide coupling reactions with various amines, allow for the introduction of diverse substituents. rsc.orgmdpi.com

Another strategy focuses on the direct functionalization of a pre-formed this compound core. ortho-Directed lithiation has been investigated as a method for the regioselective introduction of substituents onto the pyrimidine ring. acs.org Treatment of 2- and/or 4-substituted pyrimidines with a strong base like lithium tetramethylpiperidide (LiTMP) can generate a lithiated intermediate at the 5-position, which can then be quenched with various electrophiles to yield 5-substituted pyrimidines. acs.org

Furthermore, the synthesis of densely substituted pyrimidine derivatives can be achieved through the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides. acs.org This methodology provides a route to C4-heteroatom-substituted pyrimidines, which can be further derivatized. acs.org While not explicitly demonstrated for this compound, this approach highlights a potential pathway for its functionalization.

In the context of medicinal chemistry, the synthesis of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives has been reported as part of the discovery of dual CDK6 and 9 inhibitors. nih.govresearchgate.net The synthetic route for these compounds involves the sequential nucleophilic substitution of a dichlorinated pyrimidine precursor.

The following table summarizes some examples of synthesized substituted this compound derivatives and the synthetic methods employed.

| Derivative Name | Starting Materials | Key Reaction Type | Application |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Ethyl 6-carbamimidoylnicotinate hydrochloride, Benzyl 1,2,3-triazine-5-carboxylate | Cyclocondensation, Amide coupling | Anti-fibrotic agent |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | Dichloropyrimidine precursor, 2-aminopyridine, aniline (B41778) | Nucleophilic aromatic substitution | CDK6/9 inhibitor |

| 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, 4-Fluorobenzylamine | Amide coupling, Hydrolysis | Anti-fibrotic agent |

Incorporation of this compound into Larger Molecular Architectures

The rigid, planar structure and the presence of multiple nitrogen atoms for coordination make this compound an attractive building block for the construction of larger, complex molecular architectures. These include macrocycles, rotaxanes, and metal-organic frameworks (MOFs), which are of significant interest in supramolecular chemistry and materials science.

The bidentate chelating nature of the 2-(pyridin-2-yl) moiety is particularly well-suited for the formation of metal complexes. These complexes can serve as nodes in the construction of MOFs. The pyridine and pyrimidine rings can coordinate to metal centers, and by using appropriate organic linkers, extended three-dimensional structures can be assembled. For example, the use of pyridine-dicarboxylate ligands with metal ions has been shown to form 1D, 2D, and 3D metal-organic frameworks. researchgate.net The structural versatility of this compound allows it to act as a ligand in such systems, potentially leading to novel network topologies and functional materials.

In the realm of supramolecular chemistry, the this compound scaffold can be incorporated into macrocyclic structures. The synthesis of macrocycles often involves the template-directed condensation of smaller building blocks. For instance, pyridyldiimine-derived macrocyclic ligands have been synthesized via [2+2] condensation reactions around metal ions. nih.gov By designing appropriate dialdehyde (B1249045) and diamine precursors containing the this compound unit, it is conceivable to construct novel macrocycles with specific recognition properties. These macrocycles can act as hosts for various guest molecules, driven by non-covalent interactions such as hydrogen bonding and π-π stacking.

Furthermore, the linear and rigid nature of the this compound unit makes it a suitable component for the axle of rotaxanes. Rotaxanes are mechanically interlocked molecules consisting of a dumbbell-shaped molecule threaded through a macrocycle. The synthesis of rotaxanes can be achieved through "clipping" methods, where the macrocycle is formed around the axle. rsc.orgnih.gov The pyridine and pyrimidine rings of the this compound core can provide recognition sites for the macrocycle, facilitating the templated synthesis.

The self-assembly of molecules containing pyridine and pyrimidine moieties into well-defined supramolecular structures is another area of interest. researchgate.netacs.orgnih.gov Non-covalent interactions, including hydrogen bonding and π-stacking, can direct the organization of these molecules into larger aggregates with emergent properties. researchgate.netacs.orgnih.gov For example, pyrimidine-based cationic amphiphiles have been shown to self-assemble into nano-aggregates with potential applications in drug delivery. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity as therapeutic agents, particularly as kinase inhibitors.

In the development of dual CDK6 and 9 inhibitors, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were synthesized and evaluated. nih.govresearchgate.net The SAR studies revealed that the pyridine ring is critical for inhibitory activity. Replacing the pyridine with aliphatic rings, benzene, or furan (B31954) resulted in a significant loss of potency against both CDK6 and 9. researchgate.net Furthermore, the position of the nitrogen atom in the pyridine ring and the distance between the pyridine and pyrimidine rings were found to be important for activity. researchgate.net Substitutions on the pyridine ring, such as with chloro or methoxy (B1213986) groups, did not lead to an improvement in activity. researchgate.net

For a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, which also incorporate a pyridin-2-yl-like moiety, SAR studies on CDK9 inhibition highlighted the importance of substituents at the C5-position of the pyrimidine ring. researchgate.net The introduction of a protic or hydrogen bond donating group at this position was found to be detrimental to biological activity. In contrast, the presence of a bulky substituted aniline moiety at the C2-position of the pyrimidine was beneficial for potency and selectivity. researchgate.net

The following interactive data table summarizes the SAR findings for a selection of this compound derivatives as kinase inhibitors.

| Compound ID | Core Structure | R1 (on Pyrimidine C5) | R2 (on Aniline) | CDK9 Inhibition (IC50) | Notes |

| 1 | 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | Cl | H | Moderate | Parent compound in the series. |

| 2 | 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | Cl | 3-OCH3 | Improved | Methoxy substitution at the meta position of the aniline ring enhances activity. |

| 3 | 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | Cl | 4-F | Similar to 1 | Fluoro substitution at the para position has a negligible effect. |

| 4 | 4-(Thiazol-5-yl)-N-phenylpyrimidin-2-amine | H | H | Weak | Basic scaffold with low activity. |

| 5 | 5-CN-4-(Thiazol-5-yl)-N-phenylpyrimidin-2-amine | CN | H | Improved | Cyano group at C5 enhances potency. |

| 6 | 5-OH-4-(Thiazol-5-yl)-N-phenylpyrimidin-2-amine | OH | H | Weak | Hydroxyl group at C5 is detrimental to activity. |

| 7 | 5-CN-4-(Thiazol-5-yl)-N-(3-sulfonamido)phenylpyrimidin-2-amine | CN | 3-SO2NH2 | Potent | Combination of C5-cyano and meta-sulfonamide on aniline leads to high potency. |

These SAR studies underscore the importance of specific substitution patterns on the this compound scaffold for achieving high biological activity. The electronic and steric properties of the substituents play a critical role in the interaction of these molecules with their biological targets.

Catalytic Applications Involving 5 Pyridin 2 Yl Pyrimidine and Its Complexes

Role of Pyridine-Pyrimidine Ligands in Transition Metal Catalysis

The electronic properties of the pyridine-pyrimidine framework are crucial to its catalytic function. Both rings are π-deficient, a characteristic that is more pronounced in pyrimidine (B1678525) due to its two nitrogen atoms. This electron deficiency makes the ligand a good π-acceptor. nih.gov In organometallic catalysis, π-acceptor ligands are vital for stabilizing low-valent metal centers, which are common intermediates in catalytic cycles such as those for cross-coupling reactions. By accepting electron density from the metal's d-orbitals into their own π*-orbitals, these ligands can modulate the electronic structure and reactivity of the metal center, thereby influencing the efficiency and selectivity of the catalytic process. acs.org

The coordination properties of these ligands can be systematically tuned by adding electron-donating or -withdrawing substituents to either the pyridine (B92270) or pyrimidine ring. Such modifications alter the ligand's basicity and steric profile, which in turn affects the stability, structure, and catalytic activity of the corresponding metal complexes. This tunability allows for the rational design of catalysts tailored for specific chemical transformations. acs.org

Application as Ligands in Metal-Catalyzed Organic Transformations

While specific documented applications of 5-(Pyridin-2-yl)pyrimidine as a ligand in catalysis are not extensively reported, the catalytic activity of structurally similar pyridine-based chelating ligands is well-established across a range of organic transformations. Complexes of transition metals like palladium, nickel, iron, and ruthenium with bidentate nitrogen ligands are pivotal in modern synthetic chemistry.

One of the most significant areas of application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. acs.org These reactions are fundamental for the formation of carbon-carbon bonds. Palladium complexes featuring N-donor ligands have been shown to be effective precatalysts, demonstrating high yields and functional group tolerance. acs.orgnih.gov The ligand's role is to stabilize the active palladium(0) species and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Beyond cross-coupling, related di(imino)pyridine complexes of iron and cobalt have been developed as highly active homogeneous catalysts for olefin oligomerization and polymerization. yu.edu.jo In other applications, gold complexes with pyridine-based ligands have been employed as efficient homogeneous catalysts for the reduction of nitroarenes in aqueous media. The versatility of the pyridine-based ligand framework suggests the potential for this compound complexes to be active in these and other transformations, including hydrogenations and C-H activation reactions.

Below is a table summarizing catalytic applications involving related pyridine-based chelating ligands, illustrating the potential uses for complexes of this compound.

| Catalytic Transformation | Metal Center | Ligand Type | Example Reaction |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Substituted Pyridines | Aryl halide + Arylboronic acid → Biaryl |